molecular formula C21H22N2O3 B13055901 (S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13055901
M. Wt: 350.4 g/mol
InChI Key: VSEFMWABIHWIHV-OAQYLSRUSA-N
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Description

(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a spirocyclic compound featuring a naphthalene core fused with a piperidine ring. The spiro junction at position 2 of the naphthalene and position 3' of the piperidine creates a rigid three-dimensional structure, which is critical for its biological interactions. Key functional groups include the N-hydroxycarboxamide moiety at position 6, the 2'-oxo group on the piperidine ring, and a phenyl substituent at position 1'.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(6S)-N-hydroxy-2'-oxo-1'-phenylspiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C21H22N2O3/c24-19(22-26)16-7-8-17-14-21(11-9-15(17)13-16)10-4-12-23(20(21)25)18-5-2-1-3-6-18/h1-3,5-8,13,26H,4,9-12,14H2,(H,22,24)/t21-/m1/s1

InChI Key

VSEFMWABIHWIHV-OAQYLSRUSA-N

Isomeric SMILES

C1C[C@]2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)C4=CC=CC=C4

Canonical SMILES

C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound belongs to the spirocarboxamide family, which shares a spirocyclic framework but differs in core rings and substituents. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Structural Uniqueness
(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide Naphthalene + piperidine 6-carboxamide (N-hydroxy), 2'-oxo, 1'-phenyl Rigid naphthalene backbone enhances π-stacking
Spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4) Indoline + piperidine 2-oxo, no carboxamide Simpler indoline core; lacks polar N-hydroxy
6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamide Indole + pyridine 3′-carboxamide, 5′-cyano, 6′-amino Additional amino/cyano groups for H-bonding
3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid Indoline + pyrazolopyridine 6′-carboxylic acid, 3′-methyl, 1′,5′-diphenyl Acidic carboxyl group; bulkier aryl substituents

Key Observations :

  • Functional Groups: The N-hydroxycarboxamide group distinguishes the target from non-hydroxylated carboxamides (e.g., CAS 252882-61-4) or carboxylic acid derivatives (e.g., ), which may alter solubility and target binding .

Pharmacological and Physicochemical Properties

  • Bioactivity : Spiro[indole-3,4′-pyridine]-3′-carboxamides exhibit antifungal and antibacterial activity, with IC₅₀ values in the µM range . The N-hydroxy group in the target compound may improve chelation or hydrogen-bonding with metalloenzymes (e.g., histone deacetylases).
  • Solubility: The hydroxyl group in the target compound likely increases water solubility compared to non-hydroxylated analogs like CAS 252882-61-4 .
  • Stereochemical Impact : The (S)-configuration at the spiro junction may enhance enantioselective binding, as seen in chiral spiro compounds targeting GPCRs .

Biological Activity

(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex spirocyclic structure that may contribute to its biological properties. The molecular formula is C20H22N2O3C_{20}H_{22}N_2O_3, and it has a molecular weight of approximately 342.44 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro.
  • Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to various mechanisms:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
  • Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its anti-inflammatory effects.
  • Oxidative Stress Reduction : The compound may enhance the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.

Case Studies

  • Anticancer Activity
    • A study conducted on human bladder cancer cell lines (e.g., T24T) demonstrated that treatment with the compound at concentrations of 60 µM induced significant apoptosis through downregulation of XIAP (X-linked inhibitor of apoptosis protein) and Cyclin D1 expression .
    • In vivo experiments using xenograft models showed tumor growth inhibition when treated with the compound at a dose of 150 mg/kg for six weeks .
  • Anti-inflammatory Effects
    • In vitro studies indicated that the compound could suppress nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) in chondrocytes, highlighting its potential for treating inflammatory conditions .
  • Neuroprotective Effects
    • Research on neuronal cell lines suggested that the compound could mitigate oxidative stress-induced cell death by enhancing Nrf2 activation, which regulates cytoprotective gene expression .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via XIAP downregulation
Anti-inflammatoryInhibits IL-6 and TNF-alpha production
NeuroprotectiveEnhances antioxidant enzyme expression

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